(2R)-2-(1-Methylcyclohexyl)propanoic acid
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Overview
Description
(2R)-2-(1-Methylcyclohexyl)propanoic acid: is an organic compound characterized by its unique structural configuration It belongs to the class of carboxylic acids and features a cyclohexane ring substituted with a methyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(1-Methylcyclohexyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methylcyclohexanol.
Oxidation: The 1-methylcyclohexanol is oxidized to 1-methylcyclohexanone using an oxidizing agent such as potassium permanganate or chromium trioxide.
Grignard Reaction: The 1-methylcyclohexanone undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding tertiary alcohol.
Hydrolysis: The tertiary alcohol is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-(1-Methylcyclohexyl)propanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides.
Scientific Research Applications
Chemistry:
Catalysis: (2R)-2-(1-Methylcyclohexyl)propanoic acid can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: This compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (2R)-2-(1-Methylcyclohexyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
- (2R)-2-(1-Ethylcyclohexyl)propanoic acid
- (2R)-2-(1-Propylcyclohexyl)propanoic acid
- (2R)-2-(1-Butylcyclohexyl)propanoic acid
Comparison:
- Structural Differences: The primary difference lies in the alkyl substituent on the cyclohexane ring.
- Reactivity: These structural variations can influence the reactivity and physical properties of the compounds.
- Applications: While similar compounds may have overlapping applications, (2R)-2-(1-Methylcyclohexyl)propanoic acid’s specific structure may offer unique advantages in certain contexts, such as higher selectivity in enzyme inhibition.
Properties
IUPAC Name |
(2R)-2-(1-methylcyclohexyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(9(11)12)10(2)6-4-3-5-7-10/h8H,3-7H2,1-2H3,(H,11,12)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYTYZZFLVDFBA-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C1(CCCCC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)C1(CCCCC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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